N'-aminomorpholine-4-carboximidamide
Overview
Description
N’-aminomorpholine-4-carboximidamide is a chemical compound belonging to the family of carboxamidines It is characterized by the presence of an aminomorpholine ring and a carboximidamide group
Mechanism of Action
Target of Action
Morpholine-4-carboximidhydrazide, also known as N’-aminomorpholine-4-carboximidamide or 4-Morpholinecarboximidic acid, hydrazide, is a complex compound with a wide range of potential targets. Morpholine derivatives have been reported to exhibit antibacterial activity, suggesting that their targets could be bacterial cells .
Mode of Action
Studies on similar morpholine-modified agents suggest that they can destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria . This leads to bacterial cell death, thereby exhibiting antibacterial activity .
Biochemical Pathways
Morpholine derivatives have been reported to disrupt the homeostasis of lysosomal ph, which could affect various cellular processes . Additionally, morpholine catabolism in bacteria involves the ethanolamine-O-phosphate pathway and the glycerate pathway .
Result of Action
Similar morpholine-modified agents have been reported to exhibit significant anti-infective activity in vivo, suggesting that morpholine-4-carboximidhydrazide may have similar effects .
Action Environment
The action of Morpholine-4-carboximidhydrazide can be influenced by various environmental factors. For instance, the degradation of morpholine by bacterial strains can be influenced by the presence of other carbon and nitrogen sources in the environment . Additionally, the synthesis and biological evaluation of morpholine derivatives can be affected by the conditions under which the reactions are carried out .
Biochemical Analysis
Biochemical Properties
Morpholine derivatives have been found to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific structure of the derivative
Cellular Effects
Morpholine-containing compounds have been shown to have diverse biological and therapeutic effects . They can influence cell function, impact cell signaling pathways, and affect gene expression
Molecular Mechanism
Some morpholine derivatives have been found to modulate lysosomal pH, which could potentially influence various cellular processes
Temporal Effects in Laboratory Settings
Morpholine derivatives have been used in various laboratory settings, and their effects can change over time
Dosage Effects in Animal Models
Morpholine derivatives have been used in animal models, and their effects can vary with dosage
Metabolic Pathways
Morpholine is known to be metabolized primarily by the Mycobacterium genus, and a general pathway for degradation of nitrogen heterocyclic compounds by this genus has been proposed
Transport and Distribution
Some morpholine-containing compounds have been shown to be internalized into cancer cells and localized in lysosomes and mitochondria
Subcellular Localization
Some morpholine-containing compounds have been shown to be localized in specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-aminomorpholine-4-carboximidamide typically involves the reaction of morpholine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-aminomorpholine-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-aminomorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-aminomorpholine-4-carboximidamide oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-aminomorpholine-4-carboximidamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-aminomorpholine-4-carboximidamide include:
- N-aminomorpholine-4-carbothioamide
- N-aminopiperidine
- N-aminopiperazine
Uniqueness
N’-aminomorpholine-4-carboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-aminomorpholine-4-carboximidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFSDHVKBHKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/N)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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